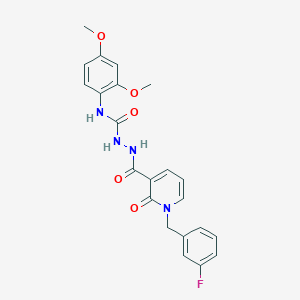
N-(2,4-dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-Dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a chemical compound with the molecular formula C22H21FN4O5 . Its average mass is 440.424 Da and its mono-isotopic mass is 440.149597 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has an average mass of 440.424 Da and a mono-isotopic mass of 440.149597 Da .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Solid-State Properties
The solid-state tautomeric structure of a compound closely related to "N-(2,4-dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide" was resolved through single-crystal X-ray crystallography. This study provided detailed insights into the molecule's conformation, electron distribution, and intramolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Bacsa et al., 2013).
Electrochromic and Conductive Polymers
Research by Liou and Chang (2008) focused on synthesizing novel polyamides with electrochromic and conductive properties, which are essential for applications in electronic devices and smart materials. Their work involved a triphenylamine-containing aromatic diamine, structurally similar to the query compound, showcasing the potential of such molecules in advanced materials science (Liou & Chang, 2008).
Antimicrobial Activity
A series of semicarbazone derivatives, structurally related to the query compound, were synthesized and evaluated for their antimicrobial activities. This study highlights the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing significant activity against bacterial and fungal strains (Ahsan et al., 2016).
Molecular Interactions and Crystal Engineering
The study of molecular interactions and crystal engineering, as demonstrated by Tahir et al. (2012), provides insights into the design and synthesis of compounds with desirable physical and chemical properties. Such research is crucial for the development of new materials with specific applications, including pharmaceuticals, electronics, and nanotechnology (Tahir et al., 2012).
Antioxidant Properties
Compounds containing the dimethoxyphenyl moiety, similar to the query compound, have been investigated for their antioxidant properties. Research by Hussain (2016) into new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol revealed significant free-radical scavenging ability, underlining the potential of such compounds in oxidative stress-related applications (Hussain, 2016).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O5/c1-31-16-8-9-18(19(12-16)32-2)24-22(30)26-25-20(28)17-7-4-10-27(21(17)29)13-14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,25,28)(H2,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEDZSBRBVNCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)



![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)
![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)
